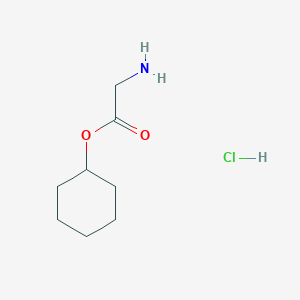

Cyclohexyl 2-aminoacetate hydrochloride

Description

Structure

2D Structure

Properties

IUPAC Name |

cyclohexyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-6-8(10)11-7-4-2-1-3-5-7;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILFBYIYXXWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexyl 2 Aminoacetate Hydrochloride

Established Synthetic Routes and Optimizations

Traditional methods for the synthesis of cyclohexyl 2-aminoacetate hydrochloride have centered on reliable and well-understood chemical transformations. These routes are often multi-step processes that can be optimized for yield and purity.

Esterification-Amination Sequences

One of the most direct and widely employed methods for the synthesis of this compound involves a two-step sequence: the esterification of a protected amino acid followed by deprotection. A common strategy utilizes N-Boc-protected glycine (B1666218), which is esterified with cyclohexanol (B46403). The subsequent removal of the Boc protecting group under acidic conditions yields the desired hydrochloride salt.

A representative synthesis involves the coupling of Boc-glycine with a cyclohexanol derivative, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is typically carried out in an aprotic solvent such as dichloromethane. mdpi.com Following the esterification, the Boc group is cleaved using hydrochloric acid in a solvent like glacial acetic acid to afford the final product. mdpi.com This method has been reported to produce yields as high as 84% for the analogous (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl aminoacetate hydrochloride. mdpi.com

Another established approach for esterification is the Fischer-Speier method, which involves heating the amino acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. nih.gov More contemporary variations of this method employ reagents like trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which can efficiently produce a range of amino acid methyl ester hydrochlorides in good to excellent yields. mdpi.comnih.gov This approach offers milder reaction conditions and simpler workup procedures. nih.gov

Table 1: Comparison of Esterification Reagents for Amino Acid Esters

| Reagent System | Reaction Conditions | Advantages | Disadvantages |

| DCC/DMAP | 0°C to room temperature | High yields, mild conditions | Use of expensive reagents, formation of dicyclohexylurea byproduct |

| H₂SO₄/Alcohol | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |

| TMSCl/Methanol | Room temperature | Mild conditions, good to excellent yields, convenient | Stoichiometric use of TMSCl |

This table provides a general comparison of common esterification methods applicable to amino acid synthesis.

Nucleophilic Substitution of Halogenated Acetate (B1210297) Precursors

An alternative established route involves the nucleophilic substitution of a halogenated precursor, typically cyclohexyl 2-chloroacetate, with an amine source. This method leverages the reactivity of the alpha-halo ester towards nucleophilic attack. Cyclohexyl 2-chloroacetate itself can be prepared from chloroacetyl chloride and cyclohexanol.

The amination step can be achieved using ammonia (B1221849) or a protected amine. For instance, the treatment of ethyl chloroacetate (B1199739) with a cold aqueous solution of ammonia is a known method for producing chloroacetamide, demonstrating the viability of this type of transformation. rsc.org By analogy, reacting cyclohexyl 2-chloroacetate with ammonia would yield cyclohexyl 2-aminoacetate. The subsequent treatment with hydrochloric acid would then form the hydrochloride salt. The reaction conditions, particularly temperature, are crucial to minimize side reactions, such as the replacement of the chlorine atom. rsc.org

A related patent describes a one-pot synthesis of N-cyclohexyl-2-aminoethanesulfonic acid from cyclohexylamine (B46788) and 1,2-dichloroethane, highlighting the utility of nucleophilic substitution reactions with cyclohexylamines. nih.gov

Advanced Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and sustainable methods. These advanced strategies are being applied to the synthesis of this compound and its analogues.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency and atom economy. One of the most powerful catalytic methods for amine synthesis is reductive amination. rsc.orgyoutube.com This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and a catalyst. For the synthesis of cyclohexyl 2-aminoacetate, this could involve the reductive amination of cyclohexyl glyoxylate (B1226380) with ammonia. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the imine over the carbonyl starting material. youtube.com

Table 2: Selected Catalytic Methods in Amine and Ester Synthesis

| Catalytic Method | Substrates | Catalyst Example | Key Advantages |

| Reductive Amination | Carbonyl compound, Amine | H₂/Pd, Ni; NaBH₃CN | High efficiency, broad substrate scope |

| Catalytic Hydrogenation | Ester, Imine | Cu-based, Pd/C | Use of H₂ as a clean reductant, high selectivity |

This table highlights catalytic methods that are applicable to the synthesis of the target compound and its intermediates.

Stereoselective Synthesis and Chiral Induction in Analogue Preparation

The preparation of enantiomerically pure analogues of cyclohexyl 2-aminoacetate is of significant interest for pharmaceutical applications. This requires the use of stereoselective synthetic methods. Asymmetric synthesis can be employed to introduce chirality at the cyclohexyl ring or at the alpha-carbon of the amino acid.

The stereoselective synthesis of highly functionalized cyclohexene (B86901) derivatives has been achieved through strong-acid-mediated ring expansion of monocyclopropanated cyclopentadienes. nih.gov Such methods provide access to chiral cyclohexyl building blocks. Additionally, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates can yield chiral cycloalkenones, which are versatile precursors for a range of substituted cyclohexanone (B45756) derivatives. google.com

For introducing chirality at the amino acid core, methods for the scalable and stereodivergent synthesis of quaternary alpha-arylated amino acids have been developed. nih.gov These methods often employ chiral auxiliaries to direct the stereochemical outcome of the reaction. The synthesis of chiral cyclopropanes, which can be seen as constrained analogues, has been achieved with high stereoselectivity using chiral rhodium complexes as catalysts. youtube.com These advanced stereoselective strategies are crucial for the preparation of novel and potent bioactive molecules based on the cyclohexyl 2-aminoacetate scaffold.

Applications of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound, this involves the use of renewable feedstocks, safer solvents, and more energy-efficient processes.

The use of ionic liquids as "green" solvents and catalysts for the synthesis of amino acid esters has been explored. researchgate.net These solvents offer advantages such as low vapor pressure and thermal stability. researchgate.net Solvent-less synthesis, or mechanochemistry, using techniques like resonant acoustic mixing (RAM), presents a promising sustainable alternative for peptide bond formation and esterification, minimizing solvent waste. researchgate.net

For scalable synthesis, the development of continuous flow processes is a key area of green chemistry. Continuous manufacturing can offer improved safety, better process control, and reduced waste compared to traditional batch processes. The amidation of L-alanine methyl ester hydrochloride has been part of a scalable synthesis of quaternary amino acids, demonstrating the applicability of these principles to amino acid derivatives. nih.gov The chemocatalytic conversion of biomass-derived feedstocks into amino acids is also an emerging area that aligns with the principles of green chemistry, offering a renewable route to these important building blocks. rsc.org

Industrial Scale Preparation and Process Engineering Considerations

Detailed, publicly available literature and patents specifically outlining the industrial-scale manufacturing process for this compound are limited. The production of this compound is not as widely documented as that of other, more common amino acid esters. However, based on fundamental principles of organic synthesis and established industrial practices for similar molecules, a prospective industrial process can be outlined.

The primary route for the synthesis of this compound on an industrial scale would likely involve the esterification of glycine with cyclohexanol, followed by the formation of the hydrochloride salt. An alternative, and potentially more common industrial approach for analogous compounds, involves the nucleophilic substitution of a precursor like Cyclohexyl 2-chloroacetate with an amine source.

A plausible industrial synthesis could involve the following key stages:

Reaction: The esterification of N-protected glycine (e.g., with a Boc group) with cyclohexanol, or the direct esterification of glycine using a strong acid catalyst like sulfuric acid or by bubbling hydrogen chloride gas through a mixture of glycine and cyclohexanol. guidechem.comorgsyn.org The reaction temperature for similar esterifications is often controlled to optimize yield and minimize side reactions.

Catalyst: Acid catalysts are typically employed to facilitate the esterification. For related amino acid ester hydrochlorides, the use of hydrogen chloride gas serves both as a catalyst and as the reagent for salt formation. guidechem.comorgsyn.org

Solvent: An excess of the alcohol reactant (cyclohexanol) or an inert solvent capable of azeotropically removing water could be used to drive the esterification equilibrium towards the product.

Purification: Post-reaction, the process would involve neutralization (if a catalyst other than HCl is used), solvent removal, and purification of the resulting ester. This could be achieved through distillation or crystallization.

Salt Formation: The purified cyclohexyl 2-aminoacetate would then be dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with hydrochloric acid to precipitate the hydrochloride salt. guidechem.comorgsyn.org

Downstream Processing: The final product would be isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Process engineering considerations would focus on optimizing reaction conditions (temperature, pressure, stoichiometry) to maximize yield and purity while ensuring process safety and economic viability. The choice of reactor (e.g., batch reactor, continuous flow reactor) would depend on the production scale. Heat management during the esterification and salt formation steps would be critical, as these can be exothermic. Solvent recovery and recycling would also be a key aspect of an industrial process to ensure environmental and economic sustainability.

Due to the lack of specific published industrial-scale data for this compound, a detailed data table with specific process parameters cannot be provided. The following table illustrates the type of data that would be relevant for industrial-scale production, with the values remaining unspecified.

Interactive Data Table: Illustrative Industrial Process Parameters for this compound Synthesis

| Parameter | Value | Unit | Notes |

| Reactor Type | Not Specified | - | Typically a glass-lined or stainless steel batch reactor. |

| Starting Materials | Glycine, Cyclohexanol, Hydrogen Chloride | - | Stoichiometric ratios would be optimized. |

| Reaction Temperature | Not Specified | °C | Temperature control is crucial for yield and purity. |

| Reaction Time | Not Specified | hours | Monitored by process analytical technology (PAT). |

| Catalyst | Not Specified | - | Typically a strong acid. |

| Solvent | Not Specified | - | May use excess cyclohexanol or another suitable solvent. |

| Yield | Not Specified | % | Dependent on optimized process conditions. |

| Purity | Not Specified | % | Final purity would meet pharmaceutical or chemical grade standards. |

| Purification Method | Not Specified | - | Likely involves crystallization and/or distillation. |

Chemical Reactivity and Transformation Mechanisms of Cyclohexyl 2 Aminoacetate Hydrochloride

Reactions Involving the Alpha-Amino Group

The alpha-amino group is a primary amine, which, upon deprotonation, becomes a potent nucleophile. This nucleophilicity is central to a variety of chemical transformations.

In the presence of aldehydes or ketones, and typically under conditions that facilitate the removal of water, the deprotonated primary amine of cyclohexyl 2-aminoacetate can form a Schiff base (an imine). This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine. google.comgoogle.com The formation of the Schiff base is often a reversible process and can be hydrolyzed back to the amine and carbonyl compound in the presence of water. google.com

The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. This reaction is fundamental in various synthetic pathways.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product |

|---|---|---|

| Cyclohexyl 2-aminoacetate | Benzaldehyde | Cyclohexyl 2-(benzylideneamino)acetate |

The primary amino group of cyclohexyl 2-aminoacetate readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. These reactions are typically rapid and exothermic. When reacting with an acyl chloride, the reaction proceeds via a nucleophilic addition-elimination mechanism. To prevent the protonation of the unreacted amine by the hydrogen chloride byproduct, a base is often added to the reaction mixture.

Similarly, acid anhydrides react with the amine to form an amide and a carboxylate salt. Carboxylic acids themselves can be coupled with the amine to form amides using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). This method is common in peptide synthesis.

Table 2: Acylation Reactions of the Amino Group

| Acylating Agent | Product |

|---|---|

| Acetyl Chloride | Cyclohexyl 2-acetamidoacetate |

| Acetic Anhydride (B1165640) | Cyclohexyl 2-acetamidoacetate |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and offers a more controlled way to alkylate amines compared to direct alkylation with alkyl halides. This process involves the reaction of the primary amine of cyclohexyl 2-aminoacetate with a carbonyl compound (aldehyde or ketone) to form an imine intermediate in situ, which is then reduced to a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). The latter two are often preferred as they are selective for the iminium ion over the carbonyl group. This pathway can be used to introduce a wide variety of alkyl groups to the nitrogen atom.

Table 3: Reductive Amination Products

| Carbonyl Reactant | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | Cyclohexyl 2-(methylamino)acetate |

Reactions of the Ester Moiety

The cyclohexyl ester group of the molecule is also susceptible to chemical transformations, most notably transesterification.

Transesterification is the process of exchanging the cyclohexyl group of the ester with a different alkyl group from an alcohol. vulcanchem.com This reaction can be catalyzed by either an acid or a base. vulcanchem.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the cyclohexanol (B46403) is eliminated, and a new ester is formed.

In a base-catalyzed mechanism, a strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels the cyclohexyloxide leaving group to yield the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent.

Table 4: Transesterification Examples

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methyl 2-aminoacetate hydrochloride |

Ester Cleavage and Hydrolysis

The ester linkage in cyclohexyl 2-aminoacetate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, generally proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the cyclohexyloxide anion, which is a stronger base than the resulting carboxylate, thus the final step is an irreversible proton transfer from the newly formed carboxylic acid to the cyclohexyloxide, yielding cyclohexanol and the glycinate (B8599266) anion.

The presence of the adjacent amino group can influence the rate of hydrolysis. Furthermore, metal complexes can significantly accelerate the hydrolysis of α-amino acid esters. For instance, copper(II) complexes have been shown to promote the rapid hydrolysis of amino acid esters, with the complexed esters hydrolyzing at rates approximately 104 times faster than the free esters in basic conditions. chemrxiv.orgrsc.org

Table 1: Mechanisms of Ester Hydrolysis

| Mechanism | Catalyst | Key Steps |

|---|---|---|

| AAC2 | Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of alcohol. |

| BAC2 | Base | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide leaving group. 4. Irreversible proton transfer. |

Reactions with Organometallic Reagents

The ester functionality of cyclohexyl 2-aminoacetate can react with potent nucleophiles such as Grignard reagents (R-MgX). This reaction typically proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a ketone and magnesium cyclohexyloxide. Since ketones are generally more reactive towards Grignard reagents than esters, a second equivalent of the Grignard reagent rapidly adds to the ketone, forming a new tetrahedral intermediate. thieme-connect.comyoutube.com An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol where two identical alkyl groups from the Grignard reagent have been installed. thieme-connect.com

A significant challenge in reacting cyclohexyl 2-aminoacetate hydrochloride with organometallic reagents is the presence of the acidic proton on the ammonium (B1175870) group and the α-carbon. Grignard reagents are strong bases and will readily deprotonate the amino group. nih.gov Therefore, for the reaction at the ester to occur, the amino group must first be protected, for example, by converting it into an N-Boc or N-Cbz group.

Catalytic Transformations

Hydrogenation Reactions

The ester group of cyclohexyl 2-aminoacetate can be reduced to an alcohol through catalytic hydrogenation. This transformation converts the glycine (B1666218) ester into 2-aminoethanol. The process typically requires high pressures of hydrogen gas and a heterogeneous catalyst. acs.org Ruthenium-based catalysts, often supported on carbon, have been shown to be effective for the aqueous-phase hydrogenation of amino acids to amino alcohols. acs.org For instance, reactions can be carried out at elevated temperatures (e.g., 130 °C) and pressures (e.g., 7.0 MPa H₂). acs.org

A highly effective catalytic system for this transformation is Rh-MoOₓ/SiO₂, which has demonstrated the ability to hydrogenate various amino acids to their corresponding amino alcohols in high yields (90–94%) with complete retention of stereochemical configuration, when applicable. princeton.edu The industrial production of amino alcohols has traditionally involved the reduction of amino acid esters, highlighting the importance of this transformation. nih.gov

Table 2: Catalysts for Hydrogenation of Amino Acid Esters

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Ru/C | Amino acids | Aqueous phase, high pressure and temperature. acs.org |

| Rh-MoOₓ/SiO₂ | Amino acids | High yields, complete retention of configuration. princeton.edu |

Palladium-Catalyzed Aminoacetoxylation and Related Coupling Reactions

While this compound itself can be a substrate in coupling reactions, the term "aminoacetoxylation" typically refers to the addition of an amino group and an acetoxy group across a double bond. In this context, a derivative of cyclohexyl 2-aminoacetate could potentially serve as the nitrogen nucleophile. Palladium(II)-catalyzed ring-forming aminoacetoxylation of alkenes has been developed as a method to synthesize various nitrogen-containing heterocycles. acs.orguwindsor.casouthampton.ac.uk This process often involves an oxidant such as PhI(OAc)₂ and results in a stereoselective trans-difunctionalization of the alkene. acs.orguwindsor.ca

More directly, the amino group of cyclohexyl 2-aminoacetate, after deprotonation and suitable N-protection, can participate in palladium-catalyzed cross-coupling reactions. For instance, N-arylation of amino acid esters with aryl halides can be achieved using palladium catalysts with specialized ligands, such as bulky, electron-rich phosphines.

Furthermore, the α-carbon of the glycine ester can be functionalized through palladium-catalyzed α-arylation. This reaction provides a direct route to α-aryl amino acids. The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand (like P(t-Bu)₃), and a base to generate the ester enolate, which then couples with an aryl halide.

Nickel-Catalyzed Nucleophilic Substitution Reactions

Nickel catalysis offers a cost-effective alternative to palladium for certain cross-coupling reactions. An efficient method for the nickel-catalyzed N-arylation of optically pure α-amino acid esters with (hetero)aryl halides and pseudohalides has been developed. acs.org These reactions can employ commercially available nickel catalysts and a weak inorganic base, proceeding in high yields with excellent retention of enantiomeric purity, particularly when using sterically bulky esters like tert-butyl esters. acs.org This methodology represents a significant advance as it avoids the need for electrochemical methods previously reported for similar transformations. acs.org

Table 3: Nickel-Catalyzed N-Arylation of Amino Acid Esters

| Catalyst System | Electrophiles | Key Features & Findings |

|---|

| (PAd-DalPhos)Ni(o-tolyl)Cl | (Hetero)aryl chlorides, bromides, tosylates | First non-electrochemical Ni-catalyzed N-arylation of amino acid esters. High yields and excellent enantioretention. Use of tert-butyl esters is crucial to prevent racemization. acs.org |

Cyclohexyl Ring System Reactivity

The cyclohexyl ring in cyclohexyl 2-aminoacetate is generally less reactive than the ester and amino functionalities. However, under specific conditions, the C-H bonds of the cyclohexane (B81311) ring can be functionalized. The reactivity of these C-H bonds can be influenced by the conformation of the ring and the presence of the substituent. In its stable chair conformation, the cyclohexyl group has both axial and equatorial hydrogens, which can exhibit different reactivities.

One potential transformation is oxidation. The oxidation of cyclohexane itself is an industrial process, and the presence of the ester group can influence the reactivity of the adjacent C-H bond. For example, studies on the oxidation of cyclohexyl acetate (B1210297) have shown that the ester group activates the C-H bond at the C1 position. However, forcing conditions could lead to more extensive oxidation or ring opening. The low-temperature oxidation of cyclohexyl radicals is complex and conformation-dependent.

Modern synthetic methods allow for the selective functionalization of C-H bonds. Palladium-catalyzed transannular C-H arylation has been demonstrated for cyclohexane carboxylic acids, enabling the functionalization of the γ-position. While this is for a related system, it highlights the potential for directed C-H activation on the cyclohexyl ring of molecules like cyclohexyl 2-aminoacetate, potentially leading to novel derivatives.

Functionalization of the Alicyclic Ring (e.g., Oxidation, Halogenation)

The saturated nature of the cyclohexyl ring in this compound dictates that its functionalization requires breaking strong carbon-hydrogen bonds. Key transformation strategies include oxidation and halogenation, which introduce new functional groups onto the carbocyclic framework.

Oxidation

The oxidation of the cyclohexyl ring can be achieved through various methods, leading to the formation of cyclohexanone (B45756) or related oxidized species. While direct oxidation of this compound is not extensively documented, studies on analogous compounds such as cyclohexylamine (B46788) provide significant insights. The oxidation of cyclohexylamine using molecular oxygen over heterogeneous catalysts, for instance, has been shown to yield cyclohexanone and cyclohexanone oxime. researchgate.netacs.org This process is typically carried out at elevated temperatures, with the selectivity towards a particular product being highly dependent on the catalyst and reaction conditions employed. researchgate.net For example, using a glucose-modified TiO2 catalyst in the liquid-phase aerobic oxidation of cyclohexylamine has demonstrated high conversion and selectivity to cyclohexanone oxime under relatively mild conditions. acs.org

The enzymatic oxidation of the cyclohexyl moiety is another viable route. Cyclohexylamine oxidase, a flavoprotein, catalyzes the oxidation of cyclohexylamine to cyclohexanone in the presence of oxygen and water, producing ammonia (B1221849) and hydrogen peroxide as byproducts. wikipedia.orgcanada.ca This biocatalytic approach offers high specificity and operates under mild conditions.

Interactive Data Table: Catalytic Oxidation of Cyclohexylamine

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Cyclohexanone Oxime (%) |

| Tungsten on silica | Air | 170-230 | ~20 | ~70 |

| Glucose-modified TiO2 | O2 | 90 | 59.8 | 88.6 |

| Alumina-supported silicotungstic acid | Molecular oxygen | Not specified | Up to 35 | Up to 70 |

Note: Data is based on studies of cyclohexylamine, a related compound, to infer the potential reactivity of the cyclohexyl group in this compound.

Halogenation

The direct halogenation of the cyclohexyl ring, particularly chlorination and bromination, can be accomplished through free-radical substitution reactions. This method typically involves the use of elemental halogens in the presence of light or heat to initiate the reaction. pearson.com For instance, the chlorination of cyclohexane, when initiated by light, proceeds via a radical chain mechanism to produce cyclohexyl chloride. pearson.com Similarly, bromination can be effected to yield cyclohexyl bromide. google.com A key challenge in the direct halogenation of the cyclohexane ring is controlling the degree of halogenation, as the formation of polyhalogenated products can occur, especially at higher halogen-to-alkane ratios. google.com To favor monosubstitution, the reaction is often carried out with an excess of the cycloalkane. google.com

Cycloaddition Reactions Involving the Cyclohexyl Moiety

The cyclohexyl ring in this compound is a saturated alicyclic system and, as such, does not readily participate in conventional cycloaddition reactions, which typically require the presence of π-electron systems. researchgate.net Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are characteristic of compounds containing double or triple bonds. numberanalytics.comlibretexts.org

For the cyclohexyl moiety to be involved in a cycloaddition, it would first need to be transformed to introduce unsaturation, for example, through an elimination reaction to form cyclohexene (B86901). Cyclohexene can then undergo a variety of cycloaddition reactions. For instance, the halogenation of cyclohexene proceeds via an anti-addition mechanism to give trans-1,2-dihalocyclohexanes. masterorganicchemistry.com

It is important to distinguish that while the core cyclohexyl ring is unreactive towards cycloadditions, the broader field of cycloaddition chemistry is vast and is a primary method for constructing five- and six-membered rings in organic synthesis. numberanalytics.comyoutube.com

Mechanism of Reaction Pathways

The mechanisms governing the functionalization of the cyclohexyl ring are fundamental to understanding and controlling the reaction outcomes.

Mechanism of Halogenation

The halogenation of the cyclohexane ring proceeds through a classic free-radical chain reaction mechanism, which can be divided into three distinct stages: initiation, propagation, and termination. pearson.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by heat or ultraviolet light, generating two highly reactive halogen radicals (Cl•). pearson.com

Cl₂ + hν → 2 Cl•

Propagation: The halogen radical then abstracts a hydrogen atom from the cyclohexane ring, forming a cyclohexyl radical and a molecule of hydrogen halide. This cyclohexyl radical subsequently reacts with another halogen molecule to yield the halogenated cyclohexane product and a new halogen radical, which continues the chain reaction. pearson.com

C₆H₁₁-R + Cl• → C₆H₁₀•-R + HCl C₆H₁₀•-R + Cl₂ → C₆H₁₀Cl-R + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two halogen radicals, two cyclohexyl radicals, or a cyclohexyl radical and a halogen radical. pearson.com

Cl• + Cl• → Cl₂ 2 C₆H₁₀•-R → (C₆H₁₀-R)₂ C₆H₁₀•-R + Cl• → C₆H₁₀Cl-R

The regioselectivity of this reaction is generally low for chlorination, while bromination tends to be more selective for abstracting hydrogen from a more substituted carbon.

Mechanism of Oxidation

The mechanism of oxidation can vary significantly depending on the oxidant and catalyst used. In the case of catalytic aerobic oxidation of a related compound, cyclohexylamine, the proposed pathway often involves the activation of both the amine and molecular oxygen on the catalyst surface. acs.org This can lead to the formation of an intermediate imine, which is then further oxidized or hydrolyzed to produce cyclohexanone oxime or cyclohexanone, respectively. researchgate.net

For enzymatic oxidation by cyclohexylamine oxidase, the mechanism involves the flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.org The cyclohexylamine substrate binds to the enzyme's active site, where it is oxidized to cyclohexanone, while the FAD cofactor is reduced to FADH₂. The reduced cofactor is then re-oxidized by molecular oxygen, which is reduced to hydrogen peroxide, completing the catalytic cycle. wikipedia.org

Derivatization and Analogue Development of Cyclohexyl 2 Aminoacetate Hydrochloride

Synthesis of Substituted Aminoacetate Esters

The ester and amino functionalities of cyclohexyl 2-aminoacetate hydrochloride are primary sites for chemical modification, allowing for the systematic alteration of the compound's steric and electronic properties.

Variation of the Alkyl Ester Chain

While direct transesterification of this compound can be challenging, a more common approach to vary the ester group involves the N-protected glycine (B1666218). The general strategy would first involve the protection of the amino group of glycine, followed by esterification with various alcohols, and subsequent deprotection. However, for the purpose of varying the alkyl ester chain from the existing cyclohexyl ester, a transesterification reaction could be employed. This process typically involves reacting the cyclohexyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing one of the products from the reaction mixture.

Table 1: Potential Transesterification Reactions of Cyclohexyl 2-aminoacetate

| Starting Material | Reagent Alcohol | Catalyst | Potential Product |

| Cyclohexyl 2-aminoacetate | Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 2-aminoacetate |

| Cyclohexyl 2-aminoacetate | Ethanol | NaOEt (catalytic) | Ethyl 2-aminoacetate |

| Cyclohexyl 2-aminoacetate | Isopropanol | H₂SO₄ (catalytic) | Isopropyl 2-aminoacetate |

| Cyclohexyl 2-aminoacetate | Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 2-aminoacetate |

This table represents theoretical transformations based on standard transesterification principles.

Modification of the Alpha-Amino Group (e.g., N-Alkylation, N-Acylation)

N-Alkylation: A green and efficient method for the N-alkylation of glycine derivatives involves the reaction of the amino acid with an alkyl halide in an aqueous medium. nih.gov This approach can be adapted for this compound. The reaction proceeds via nucleophilic substitution, where the amino group attacks the alkyl halide. A base is typically required to neutralize the hydrochloride salt and deprotonate the ammonium (B1175870) intermediate.

N-Acylation: Acylation of the amino group is a straightforward process, often accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base. This reaction forms an amide bond and can be used to introduce a wide variety of acyl groups.

Table 2: Representative N-Alkylation and N-Acylation Reactions

Glycine Derivative Synthesis and Incorporation

As an amino acid ester, this compound is a valuable building block for the synthesis of peptides and peptidomimetics. The ability to incorporate this glycine derivative into larger molecules opens up avenues for creating novel structures with potential therapeutic applications.

Peptide Coupling and Amide Bond Formation with other Amino Acids

The formation of a peptide bond between the amino group of cyclohexyl 2-aminoacetate and the carboxylic acid of another amino acid is a fundamental transformation in peptide synthesis. youtube.com This reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent to prevent the formation of a stable salt between the acid and the amine.

Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). youtube.comyoutube.com The general process involves activating the C-terminus of an N-protected amino acid, which is then reacted with the free amino group of the cyclohexyl 2-aminoacetate.

Table 3: Exemplary Peptide Coupling Reactions

| N-Protected Amino Acid | Coupling Reagent | Amine Component | Dipeptide Product |

| Boc-Alanine | DCC | Cyclohexyl 2-aminoacetate | Boc-Ala-Gly-O-cyclohexyl |

| Fmoc-Phenylalanine | HATU, DIPEA | Cyclohexyl 2-aminoacetate | Fmoc-Phe-Gly-O-cyclohexyl |

| Cbz-Leucine | EDC, HOBt | Cyclohexyl 2-aminoacetate | Cbz-Leu-Gly-O-cyclohexyl |

Boc: tert-Butoxycarbonyl, Fmoc: 9-Fluorenylmethyloxycarbonyl, Cbz: Carboxybenzyl, DCC: Dicyclohexylcarbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole.

Synthesis of Polypeptide Fragments and Peptidomimetics

The principles of peptide coupling can be extended to synthesize longer polypeptide fragments using solid-phase peptide synthesis (SPPS). youtube.com In this methodology, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. Cyclohexyl 2-aminoacetate could potentially be used as the initial C-terminal residue attached to the resin or as a building block added during the synthesis.

Furthermore, cyclohexyl 2-aminoacetate can be incorporated into peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. nih.gov For instance, the glycine moiety can be part of a larger scaffold that orients key functional groups in a manner that mimics a specific peptide secondary structure, such as a β-turn.

Heterocyclic Compound Formation Utilizing this compound

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. One of the most common and important classes of heterocycles derived from amino acids are diketopiperazines.

Diketopiperazines, also known as 2,5-piperazinediones, are cyclic dipeptides formed from the condensation of two amino acid molecules. researchgate.net The synthesis of a diketopiperazine from cyclohexyl 2-aminoacetate would typically involve the initial formation of a dipeptide, followed by an intramolecular cyclization. For example, coupling cyclohexyl 2-aminoacetate with another amino acid ester would yield a linear dipeptide ester. Subsequent heating, often in a high-boiling point solvent, can promote the intramolecular aminolysis of the ester, leading to the formation of the six-membered diketopiperazine ring. nih.gov These structures are prevalent in nature and often exhibit a range of biological activities. nih.gov

The specific diketopiperazine formed would depend on the second amino acid used in the initial coupling reaction. If two molecules of cyclohexyl 2-aminoacetate were to dimerize and cyclize, the resulting product would be a disubstituted diketopiperazine with two methylene-cyclohexyl ester side chains.

Table 4: Potential Diketopiperazine Formation

| Reactant 1 | Reactant 2 | Intermediate Dipeptide Ester | Diketopiperazine Product |

| Cyclohexyl 2-aminoacetate | Glycine methyl ester | Cyclohexyl 2-((2-methoxy-2-oxoethyl)amino)acetate | 3-(Cyclohexylacetoxymethyl)piperazine-2,5-dione |

| Cyclohexyl 2-aminoacetate | Alanine ethyl ester | Cyclohexyl 2-((1-(ethoxycarbonyl)ethyl)amino)acetate | 3-Methyl-6-(cyclohexylacetoxymethyl)piperazine-2,5-dione |

| Cyclohexyl 2-aminoacetate | Cyclohexyl 2-aminoacetate | Dimerized dipeptide ester | 3,6-Bis(cyclohexylacetoxymethyl)piperazine-2,5-dione |

The structures in this table are illustrative of the types of diketopiperazines that could be synthesized from cyclohexyl 2-aminoacetate and other amino acid esters.

Integration into Nitrogen-Containing Heterocycles

The primary amine of this compound is a key feature that allows it to be readily incorporated into various nitrogen-containing heterocyclic rings. These ring structures are of high interest in medicinal chemistry due to their presence in many biologically active molecules.

A prominent method for this integration is through multicomponent reactions (MCRs), particularly the Ugi reaction. nih.govnih.gov The Ugi reaction is a one-pot process that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide. This compound can serve as the amine component in this reaction. The resulting linear Ugi product can then undergo subsequent reactions, such as deprotection and cyclization, to form various heterocycles. nih.gov

For instance, a variation of the Ugi reaction, the Ugi 5-center-4-component reaction (U-5C-4CR), can be used to synthesize densely functionalized 2-oxopiperazines. nih.gov In this process, an N-protected α-amino aldehyde is used as the carbonyl component. nih.gov The initial product can then be treated with hydrochloric acid to remove the protecting group and facilitate cyclization to the desired 2-oxopiperazine scaffold. nih.gov Similarly, the Ugi reaction can be employed to create pyrazin-2(1H)-ones and 3,4-dihydropyrazin-2(1H)-ones through a deprotection-cyclization sequence of the initial Ugi bis-amide product. nih.gov

The hydrochloride salt form of an α-amino acid can influence its reactivity in Ugi-type reactions. The HCl can act as a protecting group for the amine, allowing the carboxylic acid to participate in the reaction. mdpi.com

| Reaction Type | Reactants | Resulting Heterocycle | Reference |

| Ugi 5-center-4-component reaction | This compound (as amine), N-Boc-α-amino aldehyde, isocyanide, alcohol | 2-Oxopiperazine | nih.gov |

| Ugi reaction followed by cyclization | α-Ketoaldehyde, N-Boc-amino acid, amine, isonitrile | 3,4-dihydropyrazin-2(1H)-one or Pyrazin-2(1H)-one | nih.gov |

| Ugi-like 4-component reaction | α-Amino acid hydrochloride, imine component, isocyanide | Oligopeptide analogues | mdpi.com |

Synthesis of Glitazone-like Structures

While direct synthesis of glitazone-like structures from this compound is not extensively detailed in the provided search results, the fundamental reactivity of the molecule allows for a discussion of potential synthetic pathways. The glitazone framework is characterized by a thiazolidinedione headgroup. The synthesis of analogues would involve coupling the cyclohexyl 2-aminoacetate moiety to this heterocyclic core.

A plausible synthetic approach would involve the following steps:

N-Alkylation or Acylation: The primary amine of this compound could be reacted with a suitable electrophile containing a latent functional group for attachment to the thiazolidinedione ring.

Thiazolidinedione Ring Formation: The introduced functional group would then be used to construct the thiazolidinedione ring. This is often achieved via a Knoevenagel condensation between an aldehyde and 2,4-thiazolidinedione.

The cyclohexyl group would serve as a hydrophobic tail, a common feature in many glitazone derivatives. The ester group could be maintained or hydrolyzed to the corresponding carboxylic acid, which could further influence the properties of the final compound.

| Step | Description | Key Reagents |

| 1 | Coupling of the amine with a linker | Electrophilic linker molecule |

| 2 | Formation of the heterocyclic core | 2,4-Thiazolidinedione, base |

Stereochemical Control and Resolution in Derivative Synthesis

The presence of a cyclohexyl ring and the potential for creating new chiral centers during derivatization make stereochemistry a critical consideration in the synthesis of analogues of this compound.

In the context of Ugi reactions, if the starting materials are chiral, the resulting products can be mixtures of diastereomers. nih.gov The separation of these diastereomers is often possible through techniques like recrystallization or chromatography. nih.gov For example, in the synthesis of 2-oxopiperazines via the Ugi reaction, the diastereomeric products were in some cases separable. nih.gov

The stereochemical outcome of these reactions can also be influenced by the reaction conditions. It has been noted that in some cyclization steps following an Ugi reaction, epimerization (the change in configuration at one chiral center) did not occur even with prolonged heating. nih.gov

Strategies for controlling stereochemistry include:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors for the synthesis.

Diastereoselective Reactions: Designing reactions where the existing stereochemistry of the molecule influences the formation of new stereocenters.

Chiral Resolution: Separating mixtures of stereoisomers using techniques like chiral chromatography or by forming diastereomeric salts with a resolving agent.

| Strategy | Application in Derivative Synthesis | Reference |

| Diastereomer Separation | Separation of diastereomeric products from Ugi reactions by recrystallization. | nih.gov |

| Stereocenter Integrity | Avoidance of epimerization during post-Ugi cyclization steps. | nih.gov |

Applications of Cyclohexyl 2 Aminoacetate Hydrochloride As a Synthetic Intermediate and Building Block

Role in Complex Organic Synthesis and Building Block Chemistry

In the realm of complex organic synthesis, amino acid esters are fundamental building blocks, and Cyclohexyl 2-aminoacetate hydrochloride is no exception. nih.govresearchgate.net The primary amine and the ester functional groups are reactive sites for a multitude of chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient precursor for various synthetic routes. nih.gov

The cyclohexyl group imparts specific steric and lipophilic characteristics to the molecule. In synthetic chemistry, such bulky groups can be strategically employed to influence the stereochemical outcome of a reaction, acting as a directing group or to enhance the solubility of intermediates in nonpolar solvents. chemicalbull.com As a building block, this compound can be used to introduce the cyclohexylaminoacetyl moiety into larger molecules, a structural motif that may be of interest in the design of new pharmacologically active compounds or functional materials.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Product Class |

|---|---|---|---|

| Primary Amine | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl cyclohexyl 2-aminoacetates |

| Primary Amine | N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl cyclohexyl 2-aminoacetates |

| Primary Amine | Schiff Base Formation | Aldehydes, Ketones | Imines |

| Ester | Saponification | Aqueous base (e.g., NaOH) | Cyclohexyl 2-aminoacetic acid |

| Ester | Transesterification | Alcohols, Acid/Base catalyst | Different alkyl 2-aminoacetates |

Precursor in Fine Chemical Manufacturing

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The structural features of this compound suggest its potential as a precursor in the multistep synthesis of various fine chemicals.

Agrochemical Intermediates and Industrial Chemicals

While specific examples of this compound's use in the synthesis of commercial agrochemicals are not readily found in the literature, its components—a cyclohexyl ring and an amino acid derivative—are present in some active ingredients. The cyclohexyl group can be found in certain herbicides and fungicides, where it contributes to the molecule's lipophilicity, aiding in its transport and interaction with biological targets. chemicalbull.com Amino acid derivatives are also utilized in the design of some pesticides due to their biocompatibility and specific modes of action. Therefore, it is plausible that this compound could serve as a starting material for the synthesis of novel agrochemical candidates.

In the broader industrial chemical sector, derivatives of cyclohexanol (B46403) and cyclohexanone (B45756) are key intermediates in the production of materials like nylon. wikipedia.org While not a direct precursor, the cyclohexyl moiety of this compound is a common structural unit in industrial chemistry.

Intermediates for Specialty Polymers and Resins

Amino acid-based polymers have garnered significant interest for their biocompatibility and biodegradability. bezwadabiomedical.com Amino acid esters can be used as monomers or functionalized building blocks in the synthesis of specialty polymers such as polyamides, polyesters, and poly(ester amide)s. nih.govnih.gov The bifunctional nature of this compound (amine and ester) allows it to participate in polymerization reactions. For instance, the amine group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester group could potentially be involved in transesterification polymerization.

The presence of the cyclohexyl group would likely impart increased rigidity and thermal stability to the resulting polymer backbone compared to linear aliphatic side chains. This could be advantageous in the development of specialty polymers and resins with specific mechanical and thermal properties.

Contributions to Materials Science

The field of materials science often leverages the unique properties of organic molecules to create new functional materials. The structure of this compound offers possibilities for its incorporation into such materials.

Formation of Functionalized Organic Materials

Functionalized organic materials are designed to have specific properties, such as conductivity, optical activity, or the ability to self-assemble. The amine group of this compound can be readily modified to attach various functional units. For example, it could be reacted with chromophores to create photoactive materials or with long alkyl chains to produce amphiphilic molecules capable of forming Langmuir-Blodgett films or other self-assembled structures. The bulky cyclohexyl group would play a significant role in the packing and organization of these molecules in the solid state or in solution.

Precursors for Catalytic Ligands and Metal Complexes

Amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis. mdpi.com The nitrogen and oxygen atoms of the amino acid moiety can coordinate with a metal center to form stable chelate complexes. researchgate.netsurrey.ac.ukwikipedia.org These metal complexes can then act as catalysts for a variety of chemical transformations, often with high enantioselectivity.

This compound could serve as a precursor for such ligands. The primary amine and the carbonyl oxygen of the ester group can act as coordination sites. The bulky cyclohexyl group can create a specific chiral environment around the metal center, which is crucial for achieving high stereocontrol in catalytic reactions. The synthesis of such ligands would typically involve the deprotection of the amine and subsequent reaction with a suitable metal precursor.

Table 2: Potential Metal Complexes with Ligands Derived from Cyclohexyl 2-aminoacetate

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | N,O-chelation | Asymmetric allylic alkylation |

| Rhodium (Rh) | N,O-chelation | Asymmetric hydrogenation |

| Copper (Cu) | N,O-chelation | Asymmetric conjugate addition |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Comprehensive Spectroscopic Elucidation of Reaction Products and Intermediates

The synthesis of new chemical entities originating from or including the Cyclohexyl 2-aminoacetate moiety necessitates a thorough structural confirmation. Spectroscopic methods form the cornerstone of this characterization, providing a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the context of Cyclohexyl 2-aminoacetate hydrochloride and its derivatives, ¹H NMR spectroscopy would be expected to reveal characteristic signals for the cyclohexyl ring protons, typically appearing as a series of complex multiplets in the upfield region of the spectrum. The methine proton of the cyclohexyl group attached to the oxygen atom would likely resonate at a downfield chemical shift compared to the other cyclohexyl protons due to the deshielding effect of the electronegative oxygen. The protons of the methylene (B1212753) group adjacent to the carbonyl and the amino group would also exhibit distinct chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. For this compound, distinct signals would be anticipated for the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, and the methylene carbon of the aminoacetate portion. The chemical shifts of these carbons provide insight into the electronic environment and connectivity of the carbon skeleton. Advanced NMR techniques, such as COSY and HSQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment.

Table 1: Representative NMR Data for Related Moieties This table presents expected chemical shift ranges based on analogous structures, as direct experimental data for the title compound is not readily available in the searched literature.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Cyclohexyl Protons (CH₂) | 1.2 - 1.9 |

| Cyclohexyl Proton (CH-O) | 4.5 - 5.0 | |

| Methylene Protons (O=C-CH₂-N) | ~3.5 - 4.0 | |

| Amine Protons (NH₃⁺) | Broad signal, ~8.0 - 9.0 | |

| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 |

| Cyclohexyl Carbons (CH₂) | 20 - 40 | |

| Cyclohexyl Carbon (CH-O) | 70 - 80 | |

| Methylene Carbon (O=C-CH₂-N) | 40 - 50 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₆ClNO₂), HRMS would be used to confirm the molecular weight of the corresponding protonated molecule [M+H]⁺, which is calculated to be 194.0948 for the free amine form C₈H₁₅NO₂.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For a cyclohexyl ester, characteristic fragmentation would involve the loss of the cyclohexyl group or cleavage of the ester bond.

Table 2: Expected Mass Spectrometry Data for Cyclohexyl 2-aminoacetate Based on the molecular formula C₈H₁₅NO₂ (free amine).

| Technique | Measurement | Expected Value |

| HRMS | [M+H]⁺ (Monoisotopic Mass) | 158.1176 |

| EIMS | Molecular Ion (M⁺) | m/z 157 |

| Key Fragment | m/z 83 (loss of aminoacetate) | |

| Key Fragment | m/z 74 (McLafferty rearrangement) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.

For this compound, the IR spectrum would be expected to display several key absorption bands. The presence of the ester functional group would be confirmed by a strong C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be visible. The primary amine hydrochloride salt would exhibit N-H stretching bands, often appearing as a broad absorption in the region of 2400-3200 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methylene groups would be observed around 2850-3000 cm⁻¹. The presence of these characteristic bands provides strong evidence for the proposed structure. For comparison, the IR spectrum of ethyl glycinate (B8599266) hydrochloride shows a strong carbonyl stretch and broad amine salt absorptions. nist.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine Hydrochloride | N-H Stretch | 2400 - 3200 (broad) |

| Alkane C-H | C-H Stretch | 2850 - 2960 |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Ester C-O | C-O Stretch | 1000 - 1300 |

Solid-State Structural Analysis

While spectroscopic methods provide information about molecular connectivity and functional groups, solid-state analysis can reveal the precise three-dimensional arrangement of atoms in a crystalline sample.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles.

In the study of derivatives of this compound, X-ray crystallography can be used to establish the absolute configuration of stereocenters and to determine the preferred conformation of the molecule in the solid state. For example, in studies of other cyclohexyl-containing compounds, X-ray crystallography has been crucial in defining the spatial arrangement of substituents on the cyclohexyl ring. researchgate.net This technique is particularly valuable for complex molecules with multiple stereocenters, where spectroscopic methods alone may not be sufficient for complete stereochemical assignment. While no specific crystallographic data for the title compound was found in the searched literature, research on related structures underscores the power of this technique. researchgate.net

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the desired product from starting materials, byproducts, and other impurities. The purity of the sample can be determined by integrating the peak area of the product relative to the total peak area.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time points, it is possible to visualize the consumption of starting materials and the formation of the product. The relative retention factors (Rf) of the spots provide a qualitative measure of the components of the mixture.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can be used for the analysis of volatile derivatives of this compound. This technique provides both separation and identification of the components of a mixture.

Table 4: Common Chromatographic Techniques and Their Applications

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| HPLC | C18 Silica | Acetonitrile/Water | Purity assessment, quantitative analysis |

| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane | Reaction monitoring, qualitative analysis |

| GC-MS | Polysiloxane | Helium | Analysis of volatile derivatives |

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

Extensive and targeted searches for specific research findings on the High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis of this compound have not yielded the detailed, scientifically specific data necessary to fulfill the request. The public domain and available scientific literature appear to lack in-depth studies focusing on the quantitative HPLC analysis and volatile product analysis by GC for this particular compound.

Consequently, the creation of an authoritative and scientifically accurate article with the required data tables and detailed research findings, as per the provided outline, is not possible without access to relevant primary or secondary research sources.

Theoretical and Computational Studies on Cyclohexyl 2 Aminoacetate Hydrochloride and Its Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For cyclohexyl 2-aminoacetate hydrochloride, such calculations can be instrumental in understanding its formation and degradation pathways.

One of the primary reactions of interest is the esterification of N-protected glycine (B1666218) with cyclohexanol (B46403), followed by deprotection to yield the hydrochloride salt. Quantum chemical calculations, such as Density Functional Theory (DFT), can model this process to determine the most energetically favorable reaction pathway. For instance, different acid catalysts or coupling agents used in the esterification step can be computationally evaluated to predict their efficiency and selectivity.

Another key area of investigation is the hydrolysis of the ester bond under various pH conditions. By modeling the reaction coordinates for both acid-catalyzed and base-catalyzed hydrolysis, the activation energies can be calculated, providing a quantitative measure of the ester's stability. These calculations would involve modeling the approach of a hydronium ion or hydroxide (B78521) ion to the ester carbonyl group, the formation of a tetrahedral intermediate, and the subsequent collapse to the carboxylic acid and cyclohexanol.

A hypothetical reaction mechanism that could be studied is the intramolecular aminolysis, where the amino group attacks the ester carbonyl, leading to cyclization or oligomerization. Quantum chemical calculations could predict the feasibility of such a reaction by determining the geometry and energy of the transition state.

Table 1: Hypothetical Activation Energies for Hydrolysis of Cyclohexyl 2-aminoacetate

| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Acidic (pH < 2) | A-AC2 | 18.5 |

| Neutral (pH 7) | Water-mediated | 25.2 |

| Basic (pH > 10) | B-AC2 | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Studies on Structure-Reactivity Relationships (SAR) in Chemical Transformations

Structure-Reactivity Relationships (SAR) aim to correlate the chemical structure of a molecule with its reactivity. Computational methods are pivotal in establishing these relationships by systematically modifying the structure and calculating the resulting changes in electronic and steric properties.

For this compound, SAR studies could explore how modifications to the cyclohexyl ring or the amino acid backbone affect its reactivity. For example, the introduction of substituents on the cyclohexyl ring could influence the rate of hydrolysis through electronic and steric effects. An electron-withdrawing group might increase the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack. Conversely, a bulky substituent near the ester linkage could sterically hinder the approach of a nucleophile.

Computational SAR studies would involve creating a library of virtual derivatives of cyclohexyl 2-aminoacetate and calculating relevant molecular descriptors for each. These descriptors can include:

Electronic Descriptors: Partial atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Taft's Es.

Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy of reaction.

By correlating these descriptors with a calculated reactivity parameter, such as the activation energy for a model reaction, a quantitative structure-reactivity relationship (QSRR) can be developed. This QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives. Preliminary structure-activity relationships of other amino acid esters have suggested that both the amino acid side chain and the ester group can significantly influence their properties. nih.gov

Table 2: Hypothetical SAR Data for Substituted Cyclohexyl 2-aminoacetates

| Substituent on Cyclohexyl Ring | Hammett Sigma (σ) | Calculated Hydrolysis Rate Constant (k_rel) |

| 4-H | 0.00 | 1.00 |

| 4-CH3 | -0.17 | 0.65 |

| 4-Cl | 0.23 | 2.50 |

| 4-NO2 | 0.78 | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Modeling of the Cyclohexyl Moiety and Ester Linkage

The three-dimensional conformation of this compound is a key determinant of its physical properties and interactions. The flexibility of the cyclohexyl ring and the rotational freedom around the ester linkage give rise to a complex conformational landscape.

The cyclohexyl ring can exist in several conformations, with the chair conformation being the most stable. However, ring-flipping to an alternative chair conformation is possible, and boat and twist-boat conformations can exist as transition states or in higher energy states. The substituents on the ring, in this case, the aminoacetate group, can have a preference for either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric strain.

Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the conformational space of the molecule. These methods can predict the relative energies of different conformers and the energy barriers between them. For cyclohexyl 2-aminoacetate, a key aspect to study is the conformational preference of the ester group relative to the cyclohexyl ring. Studies on similar cyclohexane (B81311) derivatives have shown that the degree of substitution on the cyclohexane ring is compatible with the adoption of stable secondary structures. rsc.orgchemrxiv.org

Table 3: Calculated Relative Energies of Cyclohexyl 2-aminoacetate Conformers

| Cyclohexyl Conformation | Ester Group Orientation | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.0 |

| Chair | Axial | 2.1 |

| Twist-Boat | - | 5.5 |

| Boat | - | 6.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Docking and Binding Studies with Chemical Receptors (in a non-biological context, e.g., supramolecular chemistry)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While commonly used in drug discovery to model protein-ligand interactions, it is also a valuable tool in supramolecular chemistry for studying host-guest complexation. nih.govnih.govnih.gov

In a non-biological context, this compound could be studied as a guest molecule for various synthetic host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. These host molecules have cavities of specific sizes and chemical properties that can encapsulate guest molecules. The binding of amino acids and their derivatives is often governed by a combination of hydrophobic and electrostatic interactions. nih.gov

Docking simulations can predict the most stable binding mode of cyclohexyl 2-aminoacetate within the host cavity and estimate the binding affinity. The cyclohexyl group, being hydrophobic, would likely be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin. The charged amino group could then interact with the polar exterior of the host or with solvent molecules.

The results of such docking studies can provide insights into the forces driving complex formation, including:

Van der Waals interactions: Between the cyclohexyl group and the host cavity.

Hydrogen bonding: Between the amino and ester groups of the guest and polar groups on the host.

Electrostatic interactions: Between the positively charged ammonium (B1175870) group and any negatively charged regions of the host.

These theoretical binding studies can guide the design of novel supramolecular assemblies and materials with specific properties. The ability of amino acids to form layered supramolecular structures through hydrogen bonding is a well-established concept that can be extended to their derivatives. nih.gov

Table 4: Hypothetical Docking Scores for Cyclohexyl 2-aminoacetate with Supramolecular Hosts

| Host Molecule | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| β-Cyclodextrin | -4.8 | Hydrophobic (cyclohexyl in cavity) |

| Calix rsc.orgarene | -3.5 | Cation-π (ammonium with aromatic ring) |

| Cucurbit acs.orguril | -6.2 | Hydrophobic and Ion-dipole |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for Cyclohexyl 2-aminoacetate Hydrochloride

The synthesis of amino acid esters is continuously evolving towards greener and more efficient methods. Future research for preparing this compound is expected to focus on sustainable practices that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts.

Green Chemistry Approaches: Researchers have demonstrated the successful synthesis of N-substituted glycine (B1666218) derivatives using water as a solvent, a prime example of green chemistry. acs.orgnih.gov One such method involves the reaction of an amine with chloroacetic acid in water, followed by acidification to yield the desired product. acs.orgnih.gov This approach eliminates the need for toxic organic solvents. acs.org Another promising green technique is mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, offering benefits such as high atom economy and energy efficiency. researchgate.net The application of microwave irradiation has also been shown to significantly reduce reaction times and improve yields for the synthesis of imidazole-based hybrids, a strategy that could be adapted for ester production. nih.gov

Biocatalytic Synthesis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal for sustainable synthesis. nih.gov Biocatalysis could provide a pathway to this compound, potentially using lipases for the esterification of glycine with cyclohexanol (B46403) or employing other enzymes to construct the core structure. The use of biocatalysts is a mature technology for producing chiral compounds, specialty chemicals, and pharmaceutical intermediates. nih.gov

A comparative table of green synthesis methods applicable to amino acid derivatives is presented below.

| Methodology | Key Features | Potential Advantage for Synthesis | Reference |

| Aqueous Synthesis | Uses water as the reaction solvent. | Eliminates toxic organic solvents, simplifies workup. | acs.orgnih.gov |

| Mechanochemistry | Solvent-free reaction via grinding/milling. | Energy efficient, high atom economy, reduced waste. | researchgate.net |

| Microwave-Assisted | Uses microwave irradiation to accelerate reactions. | Drastically reduced reaction times, improved yields. | nih.gov |

| Biocatalysis | Employs enzymes as catalysts. | High stereo- and regioselectivity, mild reaction conditions. | nih.gov |

Exploration of Undiscovered Chemical Reactivity and Catalytic Pathways

The reactivity of this compound is centered on its three main components: the amine, the ester, and the cyclohexyl ring. Future research will likely aim to uncover novel transformations by leveraging these functional groups.

Catalytic C-H Functionalization: A significant area of emerging research is the direct functionalization of C-H bonds. Cooperative photoredox and pyridoxal (B1214274) biocatalysis has enabled the stereoselective α-C–H functionalization of glycine and other amino acids. researchgate.net This radical-based mechanism allows for the creation of complex α-tri- and tetrasubstituted non-canonical amino acids, a pathway that could be explored to modify the α-carbon of the glycine backbone in this compound. researchgate.net

Hydrogenation and Other Ring Modifications: The cyclohexyl group itself can be a target for catalytic transformation. For instance, research on Cu-Zr catalysts for the efficient hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol demonstrates the potential for catalytic modification of the cyclohexyl moiety. rsc.org Such catalytic systems could be investigated for reactions involving the ester or other parts of the molecule.

Novel Coupling Reactions: The amine group is a handle for numerous reactions. The classical Strecker synthesis, which produces α-amino nitriles from amines, aldehydes, and cyanide, is a foundational multicomponent reaction that highlights the reactivity of the amino group. nih.gov Modern variations, including metal-catalyzed Petasis reactions, provide pathways to α-aryl glycines and other complex amino acid derivatives. nih.gov

Expansion into Advanced Materials Science Applications

Amino acid derivatives are increasingly recognized as valuable building blocks for functional and advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Glycine and its esters are excellent ligands for metal ions. Glycine ethyl ester hydrochloride, for example, is used in the preparation of palladium(II) and cobalt(II) complexes. nih.gov The ability of the amino and ester groups to coordinate with metals could be used to design novel coordination polymers or MOFs with this compound as the organic linker. These materials could have applications in gas storage, separation, or catalysis.

Biobased and Energetic Materials: There is a growing interest in creating materials from renewable or biocompatible sources. Research has shown that cocrystals of ammonium (B1175870) nitrate (B79036) and glycine can form environmentally friendly energetic materials with improved stability. rsc.org The properties of this compound could be explored in similar cocrystal engineering strategies. Furthermore, biocatalysis can be used to produce biobased polymers and oligomers from precursors like lignans (B1203133) and peptides, suggesting a potential route for incorporating the title compound into novel biomaterials. mdpi.com

Design of Highly Efficient and Selective Transformation Protocols

Achieving high selectivity is a central goal in modern organic synthesis. For a molecule like this compound, this involves controlling reactions at the amine, the ester, or the α-carbon.

Stereoselective Synthesis: Should a chiral center be introduced, stereoselectivity becomes paramount. Palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-Hydroxyacyl)-glycine esters has been developed as a highly stereoselective method. core.ac.uk This protocol tolerates a variety of functional groups and allows for the selective formation of different diastereomers by tuning the reaction conditions. core.ac.uk Similarly, enzyme-catalyzed reactions are renowned for their exceptional enantioselectivity, often achieving e.e. values greater than 99% in the synthesis of chiral alcohols and amino acids. mdpi.com